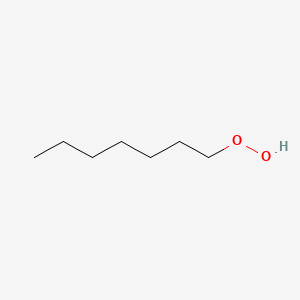![molecular formula C8H14S2 B14755741 2,3-Dithiaspiro[4.5]decane CAS No. 176-72-7](/img/structure/B14755741.png)
2,3-Dithiaspiro[4.5]decane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Dithiaspiro[4.5]decane is a chemical compound with the molecular formula C8H14S2. It is a spiro compound, meaning it has a unique structure where two rings are connected through a single atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dithiaspiro[4.5]decane typically involves the reaction of appropriate thiol compounds with cyclohexanone derivatives. One common method includes the use of a base to facilitate the formation of the spiro structure. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
2,3-Dithiaspiro[4.5]decane can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiols or other reduced sulfur compounds .
Scientific Research Applications
2,3-Dithiaspiro[4.5]decane has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including as an antimicrobial or anticancer agent.
Industry: Used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2,3-Dithiaspiro[4.5]decane involves its interaction with various molecular targets and pathways. For example, it may interact with enzymes or receptors that are sensitive to sulfur-containing compounds. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
1,4-Dithiaspiro[4.5]decane: Another spiro compound with a similar structure but different chemical properties.
6,10-Dioxaspiro[4.5]decane: A spiro compound with oxygen atoms in the ring structure.
Spirotetramat: A spiro compound used as an insecticide with a different functional group arrangement
Uniqueness
2,3-Dithiaspiro[4.5]decane is unique due to its specific sulfur-containing spiro structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where sulfur chemistry is important .
Properties
CAS No. |
176-72-7 |
|---|---|
Molecular Formula |
C8H14S2 |
Molecular Weight |
174.3 g/mol |
IUPAC Name |
2,3-dithiaspiro[4.5]decane |
InChI |
InChI=1S/C8H14S2/c1-2-4-8(5-3-1)6-9-10-7-8/h1-7H2 |
InChI Key |
HAXVUMKRJJJVDO-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(CC1)CSSC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


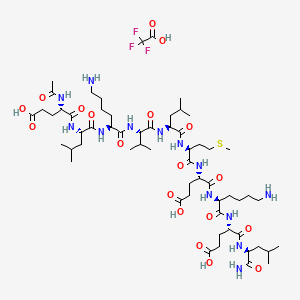

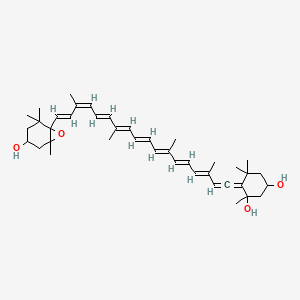
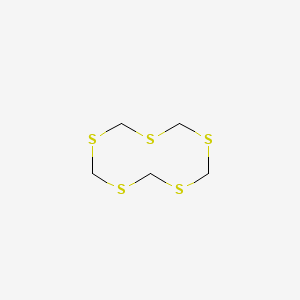
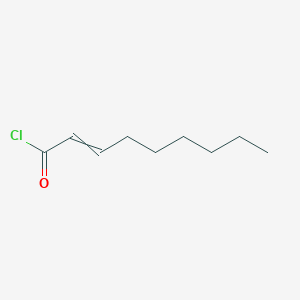
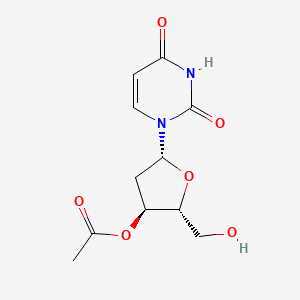
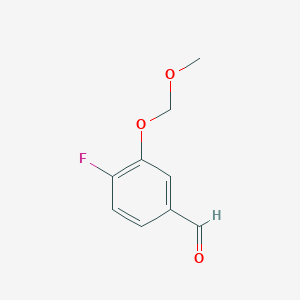
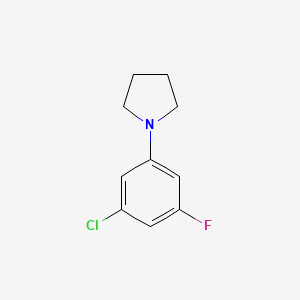
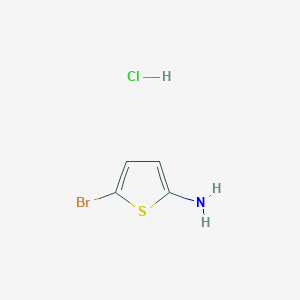
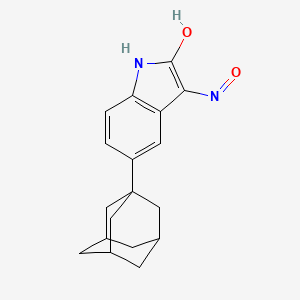

![butyl 2-[2-[2-[[2-hydroxy-4-(N'-hydroxycarbamimidoyl)phenyl]sulfonylamino]ethyl]-5-(2-methylsulfonylphenyl)phenoxy]acetate;hydrochloride](/img/structure/B14755719.png)
![L-Glutamic acid,N-[(phenylmethoxy)carbonyl]-,1,5-bis(1,1-dimethylethyl)ester](/img/structure/B14755726.png)
